3,5-Dibromo-2-isopropoxybenzoic acid
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Overview
Description
3,5-Dibromo-2-isopropoxybenzoic acid is an organic compound with the molecular formula C10H10Br2O3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by an isopropoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-2-isopropoxybenzoic acid typically involves the bromination of 2-isopropoxybenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane (DCM) or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-2-isopropoxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of ketones or aldehydes from the isopropoxy group.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Scientific Research Applications
3,5-Dibromo-2-isopropoxybenzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and the isopropoxy group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromo-4-hydroxybenzoic acid
- 3,5-Dibromo-2-hydroxybenzoic acid
- 3,5-Dibromobenzoic acid
Uniqueness
3,5-Dibromo-2-isopropoxybenzoic acid is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where the isopropoxy group plays a critical role in the desired chemical or biological activity .
Properties
Molecular Formula |
C10H10Br2O3 |
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Molecular Weight |
337.99 g/mol |
IUPAC Name |
3,5-dibromo-2-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H10Br2O3/c1-5(2)15-9-7(10(13)14)3-6(11)4-8(9)12/h3-5H,1-2H3,(H,13,14) |
InChI Key |
SBGCVJLIJCMBAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)Br)C(=O)O |
Origin of Product |
United States |
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